molecular formula C25H25NO B14217374 6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline CAS No. 802914-20-1

6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline

Cat. No.: B14217374
CAS No.: 802914-20-1
M. Wt: 355.5 g/mol
InChI Key: XVZYFOSBHZABKN-UHFFFAOYSA-N
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Description

6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance the efficiency and yield of the reactions. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used in the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro structure and the presence of the furo ring make it different from other isoquinoline derivatives, potentially leading to unique interactions with biological targets .

Properties

CAS No.

802914-20-1

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

6-(2,2-diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline

InChI

InChI=1S/C25H25NO/c1-3-7-18(8-4-1)23(19-9-5-2-6-10-19)17-24-21-11-12-25-22(14-16-27-25)20(21)13-15-26-24/h1-12,23-24,26H,13-17H2

InChI Key

XVZYFOSBHZABKN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=C(C=C2)OCC3)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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